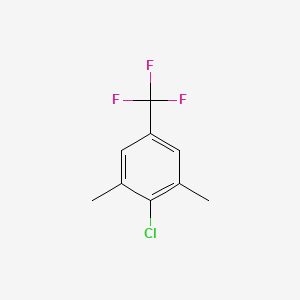
3-methyl-5-oxoisoxazole-2(5H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-oxoisoxazole-2(5H)-carboxamide is a chemical compound with a unique structure that includes an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxoisoxazole-2(5H)-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the carboxamide group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-oxoisoxazole-2(5H)-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The isoxazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the isoxazole ring.
Applications De Recherche Scientifique
3-Methyl-5-oxoisoxazole-2(5H)-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-methyl-5-oxoisoxazole-2(5H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-oxoisoxazole-2(5H)-carbothioic acid O-phenyl ester: This compound shares a similar isoxazole ring structure but differs in the functional groups attached.
5-Methylisoxazole-3-carboxamide: Another related compound with a similar core structure but different substituents.
Uniqueness
3-Methyl-5-oxoisoxazole-2(5H)-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H6N2O3 |
|---|---|
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
3-methyl-5-oxo-1,2-oxazole-2-carboxamide |
InChI |
InChI=1S/C5H6N2O3/c1-3-2-4(8)10-7(3)5(6)9/h2H,1H3,(H2,6,9) |
Clé InChI |
MXXVCCSVBZNUHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)ON1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


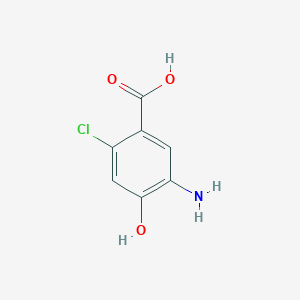
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
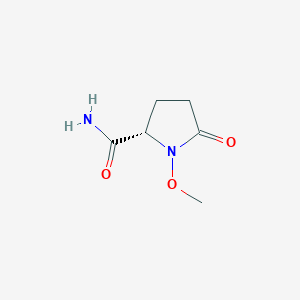
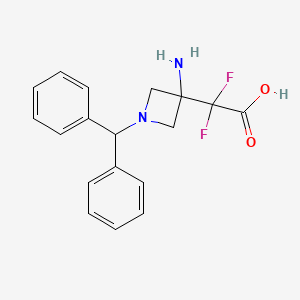

![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)

![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)

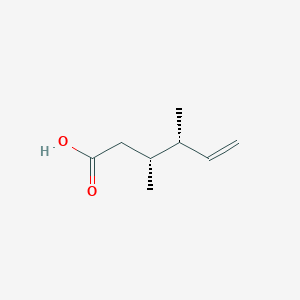

![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
